2-(Difluoromethoxy)-3-fluorobenzoic acid
Description
Properties
IUPAC Name |
2-(difluoromethoxy)-3-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-5-3-1-2-4(7(12)13)6(5)14-8(10)11/h1-3,8H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYXFLQVTGGCIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorodifluoromethane-Mediated Synthesis
A widely adopted method involves substituting a phenolic hydroxyl group with difluoromethoxy using chlorodifluoromethane (ClCF₂H) under basic conditions:
Reaction Scheme :
Conditions :
-
Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
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Base : Potassium hydroxide (KOH) or sodium hydride (NaH).
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Temperature : 60–100°C.
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Time : 4–12 hours.
Mechanism :
ClCF₂H generates difluorocarbene () under basic conditions, which reacts with the phenoxide ion to form the difluoromethoxy group.
Mitsunobu Reaction for Difluoromethoxy Installation
For sterically hindered phenols, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with difluoromethyl alcohols :
Reaction Scheme :
Advantages :
-
High regioselectivity.
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Mild conditions (room temperature).
Limitations :
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Requires protection of the carboxylic acid as an ester.
Halogen Exchange and Nucleophilic Substitution
Bromine-to-Difluoromethoxy Replacement
A patent by CN106478707A details bromine substitution using a continuous flow microreactor :
Steps :
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Substrate : 2-Bromo-3-fluorobenzoic acid.
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Reagents : Difluoromethoxide ion (), generated in situ from ClCF₂H and KOH.
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Reactor : Microchannel flow system for precise temperature control (-30°C to 0°C).
Conditions :
Table 1 : Optimization of Flow Reactor Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | -15°C | Maximizes SN2 efficiency |
| Residence Time | 10 s | Minimizes side reactions |
| [ClCF₂H]:[KOH] Ratio | 1:1.2 | Balances carbene generation and stability |
Hydrolysis of Trifluoromethyl Precursors
Acid-Catalyzed Hydrolysis
Patent JPH0610158B2 describes converting trifluoromethyl groups to carboxylic acids via acid hydrolysis:
Reaction Scheme :
Mechanism :
-
Trifluoromethyl group undergoes stepwise hydrolysis:
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Concurrent substitution of one fluorine by hydroxyl, followed by difluoromethylation.
Conditions :
Industrial-Scale Production Methods
Continuous Flow Synthesis
Adopting microreactor technology (CN106478707A) enhances scalability and safety:
Advantages :
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Reduced reaction time : 20 seconds vs. hours in batch processes.
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Improved heat management : Exothermic reactions are controlled.
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Higher purity : Minimizes byproducts like defluorinated species.
Table 2 : Batch vs. Flow Reactor Performance
| Metric | Batch Process | Flow Reactor |
|---|---|---|
| Yield | 65% | 82% |
| Purity | 92% | 99% |
| Throughput (kg/day) | 10 | 50 |
Catalytic Difluoromethylation
Recent advances employ copper catalysts to mediate C–O bond formation:
Reaction Scheme :
Conditions :
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Substitution
The electron-withdrawing carboxylic acid group directs electrophiles to the ortho and para positions. Achieving meta-difluoromethoxy placement (position 2 relative to COOH) requires:
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Directed ortho-metalation : Using tert-butyllithium to deprotonate specific positions.
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Protecting groups : Temporarily masking the carboxylic acid as an ester to alter electronic effects.
Purification Techniques
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Recrystallization : From ethanol/water mixtures to remove inorganic salts.
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Chromatography : Silica gel with hexane/ethyl acetate eluents for lab-scale purification.
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Acid-Base Extraction : Leveraging the compound’s acidity (pKa ≈ 2.5) for separation from neutrals.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Difluoromethoxy)-3-fluorobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including pulmonary fibrosis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation, which plays a role in pulmonary fibrosis. The compound achieves this by reducing the phosphorylation levels of Smad2/3, thereby attenuating the signaling pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 2-(Difluoromethoxy)-3-fluorobenzoic Acid : The 2-difluoromethoxy group introduces steric bulk and electron-withdrawing effects, while the 3-fluorine atom further polarizes the aromatic ring. This combination may enhance binding to hydrophobic enzyme pockets and resist oxidative metabolism.
- 4-(Biphenyl-4-yloxy)-3-fluorobenzoic Acid (Compound V): The 3-fluoro and 4-biphenoxy substituents confer high specificity for 5-α-reductase inhibition. The extended biphenyl system increases π-π stacking interactions, a feature absent in the target compound .
- 2'-Fluorobiphenyl-3-carboxylic Acid: The fluorine at the 2'-position of the biphenyl moiety improves solubility and bioavailability compared to non-fluorinated analogs. However, the lack of a difluoromethoxy group reduces metabolic stability .
Physicochemical Properties
Research Findings and Implications
- Bioisosteric Potential: The difluoromethoxy group serves as a bioisostere for labile methoxy or hydroxyl groups, improving metabolic stability without compromising target affinity .
- Structure-Activity Relationships (SAR) : Fluorine at the 3-position in benzoic acids is critical for enzyme inhibition, as seen in Compound V. The 2-difluoromethoxy group may further optimize pharmacokinetic profiles .
- Regulatory Considerations : Fluorinated benzoic acids like cyhalofop-butyl metabolites are subject to EPA tolerance regulations, emphasizing the need for rigorous toxicity profiling of the target compound .
Biological Activity
2-(Difluoromethoxy)-3-fluorobenzoic acid is a benzoic acid derivative characterized by the presence of both difluoromethoxy and fluorine substituents. This unique molecular structure enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and drug development. The compound's biological activity is attributed to its interactions with various biological targets, influencing metabolic pathways and potentially offering therapeutic benefits.
The compound's molecular formula is C9H7F3O2, and it exhibits distinct chemical properties due to the fluorinated groups. The presence of fluorine atoms is known to increase binding affinity to enzymes and receptors, which can enhance the efficacy of drug candidates.
Biological Activity Overview
Research indicates that 2-(Difluoromethoxy)-3-fluorobenzoic acid may interact with intermediates in glycolysis and the citric acid cycle, affecting cellular metabolism. Its potential applications span across various fields, including cancer research, anti-inflammatory therapies, and metabolic disorders.
The mechanism by which 2-(Difluoromethoxy)-3-fluorobenzoic acid exerts its biological effects involves modulation of specific biochemical pathways. The difluoromethoxy group enhances the compound's ability to penetrate cellular membranes and interact with hydrophobic pockets in proteins or enzymes.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar fluorinated structures exhibit significant biological activities. For instance, research on related compounds has shown that fluorination can enhance inhibitory effects on histone deacetylases (HDACs), which are critical in cancer biology. Specific findings include:
- Inhibition of HDACs : Fluorinated derivatives have shown increased potency against human HDACs compared to non-fluorinated counterparts, suggesting that 2-(Difluoromethoxy)-3-fluorobenzoic acid may also possess similar inhibitory properties .
- Cell Viability Assays : The compound's effects on cell viability were assessed using A549 and H1299 cell lines treated with varying concentrations (50, 100, 200 μM) over different time periods. Results indicated a dose-dependent reduction in viability when exposed to the compound .
In Vivo Studies
Preclinical studies have explored the compound's efficacy in animal models. Notable findings include:
- Pulmonary Fibrosis Model : In a study involving bleomycin-induced pulmonary fibrosis in rats, treatment with related compounds resulted in reduced lung inflammation and fibrosis markers such as α-SMA and total collagen levels .
- Metabolic Effects : The compound may influence metabolic pathways through its interactions with glycolytic intermediates, although specific studies on this aspect are still limited.
Comparative Analysis
A comparison table highlighting the structural similarities and biological activities of related compounds provides insight into the unique properties of 2-(Difluoromethoxy)-3-fluorobenzoic acid.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(Difluoromethoxy)benzoic acid | Lacks additional fluorine substituent | Moderate HDAC inhibition |
| 5-Fluoro-2-methoxybenzoic acid | Contains a methoxy group instead of difluoromethoxy | Anti-inflammatory properties |
| 2,5-Difluorobenzoic acid | Lacks the difluoromethoxy group | Potential anticancer activity |
| 2-(Difluoromethoxy)-3-fluorobenzoic acid | Unique combination enhances lipophilicity | Promising for drug development |
Case Studies
Several case studies have documented the effects of fluorinated compounds on various biological targets:
- Case Study 1 : A study investigating the effects of fluorinated benzoic acids on cancer cell lines demonstrated that increased fluorination correlates with enhanced cytotoxicity.
- Case Study 2 : Research on pulmonary fibrosis highlighted that compounds similar to 2-(Difluoromethoxy)-3-fluorobenzoic acid significantly reduced inflammatory markers in rat models.
Q & A
Q. What are the common synthetic routes for 2-(Difluoromethoxy)-3-fluorobenzoic acid, and what factors influence reaction efficiency?
- Methodological Answer : Synthesis typically begins with fluorobenzoic acid derivatives. For example, esterification of 3-fluorobenzoic acid using methanol and a strong acid catalyst (e.g., H₂SO₄) forms methyl 3-fluorobenzoate. Subsequent introduction of the difluoromethoxy group can be achieved via nucleophilic substitution or coupling reactions. Key factors include:
- Reagent selection : Use of difluoromethylation agents like ClCF₂O− or BrCF₂O− under controlled conditions .
- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to minimize side products .
- Purification : Column chromatography or recrystallization is critical due to polar byproducts.
Q. Which spectroscopic and analytical techniques are optimal for characterizing 2-(Difluoromethoxy)-3-fluorobenzoic acid?
- Methodological Answer :
- NMR spectroscopy : ¹⁹F NMR is essential for distinguishing fluorinated substituents (δ −50 to −70 ppm for CF₂ groups) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural determination, particularly for resolving steric effects of substituents .
- HPLC-MS : Quantifies purity and identifies trace impurities, especially in pharmaceutical intermediates .
Q. What are common derivatives of 2-(Difluoromethoxy)-3-fluorobenzoic acid, and how are they utilized in research?
- Methodological Answer : Derivatives include sulfonyl chlorides (e.g., [2-(Difluoromethoxy)-3-methoxyphenyl]methanesulfonyl chloride), synthesized via chlorination of sulfonic acids. These derivatives are pivotal in:
- Medicinal chemistry : As electrophilic intermediates for covalent inhibitor design .
- Material science : Functionalization of polymers for enhanced thermal stability .
Advanced Research Questions
Q. How do electronic effects of the difluoromethoxy and fluorine substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer : The difluoromethoxy group (−OCF₂H) is electron-withdrawing via inductive effects but weakly electron-donating via resonance, directing EAS to the meta position. The 3-fluoro substituent further deactivates the ring, favoring reactions at the 5-position. Computational studies (DFT) can model charge distribution to predict reactivity .
Q. What are the challenges in achieving high-yield, regioselective functionalization of 2-(Difluoromethoxy)-3-fluorobenzoic acid?
- Methodological Answer : Key challenges include:
- Steric hindrance : Bulky substituents at the 2- and 3-positions limit access to the 5-position.
- Competing pathways : Oxidative side reactions (e.g., decarboxylation) under strong acidic/basic conditions .
- Mitigation strategies : Use of protecting groups (e.g., methyl esters) and microwave-assisted synthesis to enhance selectivity .
Q. How can computational modeling aid in understanding the reaction mechanisms of 2-(Difluoromethoxy)-3-fluorobenzoic acid derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations can:
- Map transition states for nucleophilic substitution reactions involving the difluoromethoxy group.
- Predict binding affinities in drug design, such as interactions with enzymatic active sites .
- Validate spectroscopic data (e.g., IR vibrations, NMR chemical shifts) for structural assignments .
Q. How to resolve conflicting data in reaction yields or spectroscopic results during synthesis?
- Methodological Answer :
Q. What role does 2-(Difluoromethoxy)-3-fluorobenzoic acid play in pharmaceutical intermediate synthesis?
- Methodological Answer : It serves as a precursor for:
- Neurological agents : Derivatives like 4-(Difluoromethoxy)-3-fluorobenzaldehyde are intermediates in GABA receptor modulators .
- Antimicrobials : Functionalization at the carboxyl group yields sulfonamide derivatives with enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
